Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate
Description
Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms. The molecule is substituted with a trifluoromethyl (-CF₃) group at position 5 and a methyl ester (-COOCH₃) at position 4. These substituents impart distinct electronic and steric properties:
- Trifluoromethyl group: A strong electron-withdrawing group that enhances the electrophilicity of the pyridazine ring, influencing reactivity in substitution reactions and interactions with biological targets.
- Methyl ester: A versatile functional group that can undergo hydrolysis to a carboxylic acid, enabling further derivatization.
This compound is primarily utilized in medicinal and agrochemical research as a synthetic intermediate or bioactive scaffold. Its structural features make it valuable for studying structure-activity relationships (SAR) in drug discovery .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-12-3-5(4)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWODYRITNUBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=NC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridazines with various functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Biological Activities
Research indicates that methyl 5-(trifluoromethyl)pyridazine-4-carboxylate exhibits significant biological activity, particularly as an anticancer agent.
Case Studies
- Anticancer Activity : A study evaluated various pyridazine derivatives, including this compound, for their ability to induce apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231. The compound demonstrated a significant increase in apoptotic cells compared to untreated controls .
- Kinase Inhibition : In another investigation focusing on human kinases, this compound analogs were screened for their inhibitory effects. Several derivatives showed selective inhibition against specific kinases involved in cancer progression .
Applications in Medicinal Chemistry
This compound has potential applications in drug development:
- Pharmaceutical Development : Its unique structure makes it suitable for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
- Agrochemicals : Derivatives of trifluoromethylpyridazines have been utilized in developing crop protection products due to their efficacy against pests .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | Contains an amino group, enhancing solubility | |
| Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | Features a pyrrolo structure with distinct pharmacological properties | |
| Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | Contains a chlorine atom affecting reactivity |
The unique trifluoromethyl substitution on the pyridazine ring differentiates this compound from these compounds, influencing its solubility, stability, and interaction with biological targets .
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interfere with metabolic pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl 3-Chloro-5-(Trifluoromethyl)pyridazine-4-Carboxylate
Structural Differences :
- Substituents : Ethyl ester (-COOCH₂CH₃) at position 4 and a chlorine atom at position 3.
- Impact on Properties: Lipophilicity: The ethyl ester increases logP compared to the methyl ester, enhancing membrane permeability but reducing aqueous solubility. Molecular Weight: Higher molecular weight (estimated 278.58 g/mol) compared to the target compound (236.15 g/mol) due to the ethyl and chlorine groups.
Applications : The chlorine substituent may improve binding affinity in halogen-bonding interactions with biological targets, making this derivative useful in kinase inhibitor design .
Methyl 5-(Trifluoromethyl)pyridazine-3-Carboxylate
Structural Differences :
- Ester Position : The methyl ester is at position 3 instead of 4.
- Impact on Properties :
- Dipole Moment : Altered dipole due to the asymmetric placement of substituents, affecting solubility and crystal packing.
- Reactivity : The ester group at position 3 may sterically hinder reactions at adjacent positions, unlike the target compound’s unhindered position 3.
Applications : Positional isomerism can lead to divergent biological activity; this derivative may exhibit unique selectivity in enzyme inhibition studies.
Methyl 5-Hexyl-1-[4-Phenyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate
Structural Differences :
- Core Heterocycles : Combines a triazole and pyrimidine ring instead of pyridazine.
- Substituents : Includes a hexyl chain and phenyl group, enhancing hydrophobicity.
Impact on Properties :
- LogP : Significantly higher (estimated ~4.5) due to the hexyl and phenyl groups, favoring lipid bilayer penetration.
- Bioactivity : The triazole-pyrimidine scaffold may engage in π-π stacking or hydrogen bonding distinct from pyridazine-based compounds.
Applications : Such hybrids are explored in anticancer and antimicrobial agent development due to dual heterocyclic pharmacophores .
Pyridazine Derivatives Without Trifluoromethyl Groups
Example : Methyl 5-Methylpyridazine-4-carboxylate.
- Structural Differences : Replaces -CF₃ with -CH₃.
- Impact on Properties :
- Electron Density : Reduced electron withdrawal increases the pyridazine ring’s basicity and susceptibility to electrophilic attack.
- Metabolic Stability : The methyl group may decrease resistance to oxidative metabolism compared to -CF₃.
Applications : Useful for studying the role of -CF₃ in enhancing metabolic stability and target binding .
Research Findings and Implications
- Substituent Position : The placement of -CF₃ and ester groups significantly affects electronic properties and bioactivity. For example, chlorine at position 3 in ethyl derivatives enhances halogen bonding in kinase targets .
- Heterocyclic Hybrids : Compounds combining pyridazine with triazole or pyrimidine (e.g., ) show expanded interaction profiles, highlighting the importance of scaffold diversity in drug design .
- Synthetic Utility : Methyl esters are preferred for facile hydrolysis to carboxylic acids, enabling rapid derivatization compared to ethyl esters .
Biological Activity
Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following characteristics:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 202.12 g/mol
- Functional Groups : Contains a pyridazine ring, a trifluoromethyl group, and a carboxylate ester functional group.
The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism of action often involves interference with bacterial cell viability through inhibition of essential enzymes or pathways.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation, although specific pathways and targets remain to be fully elucidated. Its structural analogs have shown promise in targeting cancer cells without significant cytotoxic effects on normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with related compounds reveals important insights:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | CHFNO | Contains an amino group, enhancing solubility and potential biological activity |
| Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | CHFNO | Features a pyrrolo structure, which may impart different pharmacological properties |
| Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | CHClFNO | Contains a chlorine atom, affecting reactivity and biological interactions |
The trifluoromethyl substitution is particularly noteworthy as it can significantly enhance the compound's solubility and stability in biological systems, thereby influencing its interaction with target proteins.
Case Studies and Research Findings
- Antibacterial Studies :
- Anticancer Activity :
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate?
Answer:
The synthesis typically involves cyclocondensation or coupling reactions. For example:
- Cyclocondensation: Reacting trifluoromethyl-substituted pyridazine precursors with methyl carboxylate derivatives under basic conditions (e.g., NaOMe/MeOH) to form the pyridazine ring .
- Stepwise Functionalization: Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI catalysts) before esterification .
- Optimization: Solvents like toluene or DMF are critical for controlling reaction kinetics and avoiding side products .
Basic: How is the compound characterized spectroscopically, and what contradictions might arise?
Answer:
Key techniques include:
- LCMS/HPLC: Retention times (e.g., ~0.99 minutes under TFA conditions) and m/z values (e.g., [M+H]+ peaks) confirm molecular weight and purity .
- NMR: Distinguishing pyridazine protons (δ 8.5–9.5 ppm) from trifluoromethyl signals (δ -60 to -70 ppm in NMR). Contradictions may arise due to solvent effects or impurities masking key peaks .
- X-ray Crystallography: SHELX programs refine crystal structures, but challenges persist with twinned crystals or low-resolution data .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
Yield optimization requires:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while dichloromethane minimizes decomposition .
- Catalyst Screening: Pd/Cu-mediated cross-coupling improves trifluoromethyl incorporation (85–90% yields reported in patent workflows) .
- Temperature Control: Maintaining 60–80°C prevents thermal degradation of ester groups during cyclization .
Advanced: How should researchers resolve conflicting spectral data during structural elucidation?
Answer:
- Cross-Validation: Combine -NMR with - and -NMR to resolve overlapping signals (e.g., distinguishing pyridazine C-F coupling from ester carbonyls) .
- Crystallographic Refinement: Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles caused by electron-withdrawing groups (e.g., -CF) .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental data .
Advanced: What role does the trifluoromethyl group play in modulating biological activity, and how is this studied?
Answer:
- Bioisosteric Effects: The -CF group enhances metabolic stability and lipophilicity, critical for drug-receptor interactions. Comparative studies with non-fluorinated analogs are conducted via IC assays .
- SAR Studies: Methyl ester derivatives are hydrolyzed to free acids in vitro to evaluate pharmacokinetic profiles (e.g., using HPLC to monitor hydrolysis rates) .
- Crystallographic Analysis: SHELX-refined protein-ligand structures identify -CF interactions with hydrophobic binding pockets .
Basic: What precautions are necessary when handling this compound?
Answer:
- Stability: Store at -20°C in anhydrous conditions to prevent ester hydrolysis.
- Toxicity: Use fume hoods due to potential release of HF during decomposition .
- Purity Checks: Regular HPLC monitoring (≥95% purity) ensures reproducibility in biological assays .
Advanced: How are computational methods applied to predict the reactivity of this compound?
Answer:
- DFT Calculations: Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization at the pyridazine ring .
- Docking Simulations: AutoDock Vina models interactions with enzymes (e.g., DHFR inhibitors) to prioritize synthetic targets .
- MD Simulations: Assess solvent effects on ester group stability using GROMACS .
Basic: What are common impurities observed during synthesis, and how are they removed?
Answer:
- Byproducts: Unreacted trifluoromethyl precursors or over-esterified derivatives.
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/HO) achieve >95% purity .
Advanced: How can researchers address low crystallinity in X-ray studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
